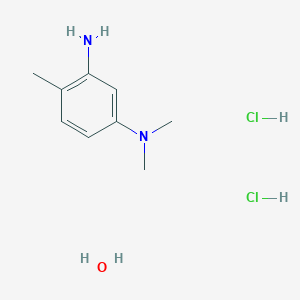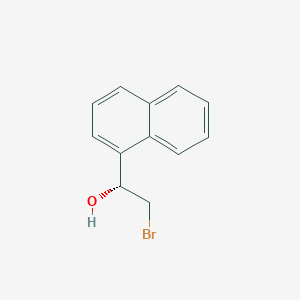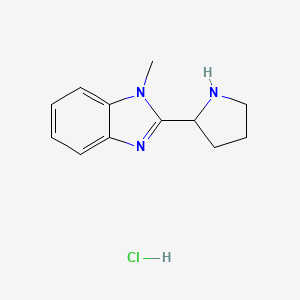
N-(4-Chlorophenyl)trifluoroacetimidoyl chloride, 92%
Vue d'ensemble
Description
Synthesis Analysis
Trifluoroacetimidoyl halides, including N-(4-Chlorophenyl)trifluoroacetimidoyl chloride, are considered potent trifluoromethyl synthons used to construct a wide variety of trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles . The Yuan group developed an Arbuzov-type strategy for the preparation of 1-(N-aryl/alkyl amino)-2,2,2-trifluoroethylphosphonates, which was realized by the reaction of trialkyl phosphite with trifluoroacetimidoyl chlorides followed by subsequent reduction in the presence of sodium cyanoborohydride .Molecular Structure Analysis
The molecular structure of N-(4-Chlorophenyl)trifluoroacetimidoyl chloride is characterized by a trifluoroacetimidoyl group attached to a 4-chlorophenyl group. This structure allows it to participate in various chemical reactions, contributing to its wide range of applications.Chemical Reactions Analysis
Trifluoroacetimidoyl halides, including N-(4-Chlorophenyl)trifluoroacetimidoyl chloride, have been used in two different reaction modes, namely, coupling and annulation reactions, to construct valuable trifluoromethyl-containing molecules . For example, the synthesis of diverse N-substituted trifluoroacetimidoyl aryl ketones was achieved by 1,3-dimethylimidazolium iodide-catalyzed aroylation of trifluoroacetimidoyl chlorides with aromatic aldehydes .Mécanisme D'action
Target of Action
Similar compounds, such as n-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, have been found to interact with the vascular endothelial growth factor receptor 1 (vegfr1) in humans . VEGFR1 plays a crucial role in angiogenesis, a process that allows the growth of new blood vessels from pre-existing ones, which is essential for the growth and metastasis of cancer cells .
Mode of Action
It’s worth noting that similar compounds often interact with their targets by binding to them, thereby inhibiting their function or modulating their activity . This interaction can lead to changes in the cellular processes controlled by these targets.
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination from the body .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Orientations Futures
Trifluoroacetimidoyl halides, including N-(4-Chlorophenyl)trifluoroacetimidoyl chloride, have found extensive applications in the fields of organic synthesis, pharmaceuticals, agrochemicals, and materials science . Future research will likely continue to explore their synthetic applications and potentials in the construction of valuable trifluoromethyl-containing molecules .
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2,2,2-trifluoroethanimidoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3N/c9-5-1-3-6(4-2-5)14-7(10)8(11,12)13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAZIJYCZQYEIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)

![1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B6285926.png)
![[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B6285929.png)
![4-{[(1E)-(2-Hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile; >90%](/img/structure/B6285933.png)
![4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6285939.png)







